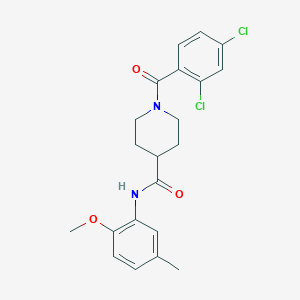![molecular formula C20H13BrN2OS B3701774 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B3701774.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Übersicht
Beschreibung
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a bromophenyl group and a naphthalene carboxamide moiety, making it a unique and potentially bioactive molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with naphthalene-1-carboxylic acid or its derivatives under specific conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the bromophenyl group or the thiazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized thiazole derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds .
Wissenschaftliche Forschungsanwendungen
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial effects by blocking the biosynthesis of bacterial lipids or anticancer effects by interfering with cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-bromophenylimidazo[2,1-b]thiazol-3-yl derivatives
- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is unique due to its specific combination of a bromophenyl group and a naphthalene carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-10-8-14(9-11-15)18-12-25-20(22-18)23-19(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCKSJVDTVQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methylbenzamide](/img/structure/B3701700.png)

![3-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B3701708.png)
![4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine](/img/structure/B3701712.png)
![10-ethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3701716.png)
![1-(4-chlorobenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3701727.png)
![2-(4-ethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3701731.png)
![4-chloro-N-{3-[(3-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3701737.png)
![3-({[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid](/img/structure/B3701757.png)
![2-(3,5-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3701760.png)
![[2-Ethoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2,4-dichlorobenzoate](/img/structure/B3701765.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B3701770.png)
![10-ethyl-9-[2-[(4-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione](/img/structure/B3701784.png)
